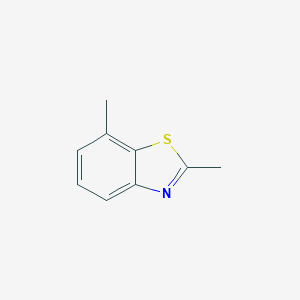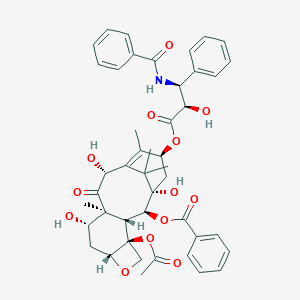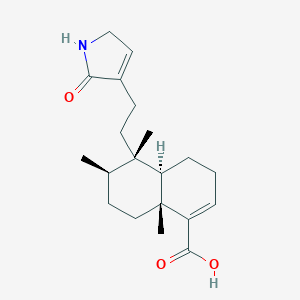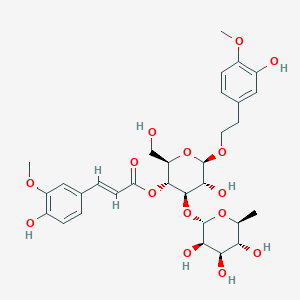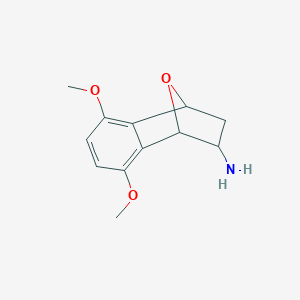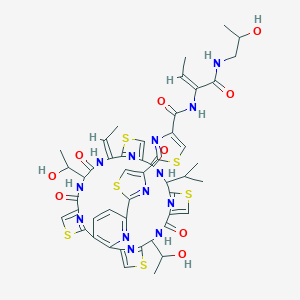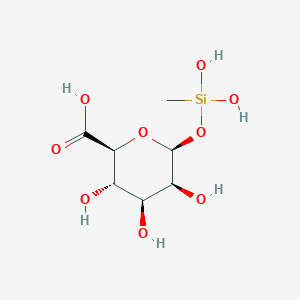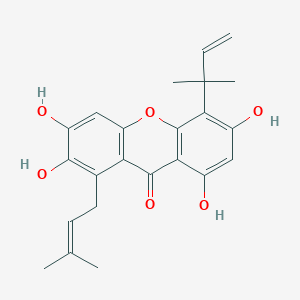
alamethicin F50
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alamethicin F50 is a neutral linear peptaibol complex with potent antibiotic activity. It contains 20 “amino acids” with acetyl and phenylalaninol termini, produced by Trichoderma sp . It acts as an ionophore, transporting ions through membranes and artificial lipid membranes .
Synthesis Analysis
The total synthesis of Alamethicin F50/5 has been reported in solution . This synthesis involved the use of a segment condensation approach . The synthesis of four analogs, three mono-labeled with the stable free radical TOAC residue at either position 1, 8 or 16, and one bis-labeled at positions 1 and 16, was also reported .Molecular Structure Analysis
The structure of Alamethicin F50 has been analyzed using solid-state NMR spectroscopy (SSNMR) and plane-wave density-functional theory (PW DFT) . The PW DFT calculations were used to obtain the structure of desolvated crystalline Alamethicin F50 and predict the NMR chemical shift tensors (CSTs) of its nuclei .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Alamethicin F50 have been studied . The total synthesis in solution of this terminally blocked, 19-mer peptaibol and its [Glu(OMe)7,18,19] analog by an easy tunable segment condensation approach has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of Alamethicin F50 have been analyzed . A solution containing 100 mg/ml in deionized water has a surface tension of 41.6 dynes/cm at 25 °C as compared to 71.8 dynes/cm for deionized water and 52.7 dynes/cm for a 100 mg/ml solution of sodium lauryl sulfate .科学研究应用
Natural Products Chemistry
Alamethicin F50 is a peptaibol from Trichoderma arundinaceum. It’s authenticity and the interesting side chains it possesses are biosynthesized naturally . The droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP) coupled to a hyphenated system (UPLC-UV-HRESIMS) empowers the analysis of natural product sources in situ, providing data on the biosynthetic timing and spatial distribution of secondary metabolites .
Drug Discovery
Alamethicin F50 is used in drug discovery for the study of parallel Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) mediated metabolic pathways in microsomes . It is used to activate UGTs in human liver microsomes . This co-activating CYPs and UGTs microsomal system using alamethicin is a valuable in vitro model for the study of parallel CYP- and UGT-mediated metabolic pathways .
Ion Transport
Alamethicin F50 acts as an ionophore, transporting ions through membranes and artificial lipid membranes . It forms voltage-dependent ion channels in lipid bilayer membranes .
Antibiotic Research
Alamethicin is one of the most extensively studied membrane-active antibiotic peptides . Several aspects of its mechanism of action are still under debate .
Lipid Membrane Studies
Alamethicin F50 is used in the study of lipid membranes. It interacts with lipid membranes and this interaction is studied using synthetic analogues of natural Alamethicin F50 .
Cancer Research
The cytotoxic activity of compounds isolated from the fermentation of Trichoderma arundinaceum, including Alamethicin F50, was evaluated against a panel of cancer cell lines . Cytotoxic activity in the single digit μM range was observed .
作用机制
Target of Action
Alamethicin F50, a neutral linear peptaibol complex with potent antibiotic activity , primarily targets lipid membranes . It acts as an ionophore, transporting ions through biological and artificial lipid membranes .
Mode of Action
Alamethicin F50 forms voltage-dependent ion channels in lipid bilayer membranes . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . This ability to transport cations through membranes is a key aspect of its mode of action .
Biochemical Pathways
It is known that it plays a role in the activation of ugts (uridine 5’-diphospho-glucuronosyltransferases) in human liver microsomes . This suggests that it may have a role in glucuronidation, a major phase II metabolic pathway in the liver.
Pharmacokinetics
It has been used in studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .
Result of Action
The primary result of Alamethicin F50’s action is the formation of voltage-dependent ion channels in lipid bilayer membranes . This leads to the transport of ions across these membranes, which can disrupt normal cellular function and lead to cell death .
Action Environment
Alamethicin F50 is soluble in ethanol, methanol, DMF, and DMSO . Its action can be influenced by the lipid composition of the target membrane, the presence of other substances in the environment, and the pH and temperature of the environment . .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSDWIWYLTCKG-UTXLBGCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H151N23O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alamethicin F50 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

